2-(Tributylstannyl)oxazole

Catalog No.
S734789
CAS No.
145214-05-7
M.F
C15H29NOSn
M. Wt
358.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)oxazole

CAS Number

145214-05-7

Product Name

2-(Tributylstannyl)oxazole

IUPAC Name

tributyl(1,3-oxazol-2-yl)stannane

Molecular Formula

C15H29NOSn

Molecular Weight

358.1 g/mol

InChI

InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H;

InChI Key

YOWGRWHKDCHINP-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CO1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CO1

The exact mass of the compound 2-(Tributylstannyl)oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Tributylstannyl)oxazole (CAS 145214-05-7) is a bench-stable, isolable organotin reagent primarily utilized to install the 2-oxazolyl moiety onto aryl, heteroaryl, and vinyl electrophiles via palladium-catalyzed Stille cross-coupling [1]. Unlike many heterocyclic organometallic reagents that must be generated in situ under strictly anhydrous, cryogenic conditions, this tributylstannane is a procurable, shelf-stable liquid . It serves as a critical building block in the synthesis of oxazole-containing pharmaceuticals, natural products, and functional materials, providing a highly reliable nucleophilic C2-oxazole source where alternative cross-coupling strategies structurally fail [1].

Research Fit

1
Coupling Workflow

Stille cross-coupling at oxazole C2 position

2
Reagent Form

Bench-stable liquid for direct use in synthesis

3
Unique Advantage

Only viable direct C2 coupling partner; boronic acid analog is unstable

Generic substitution of this stannane with its corresponding Suzuki coupling analog (oxazole-2-boronic acid or its pinacol ester) is practically impossible due to the severe intrinsic instability of C2-metallated oxazoles [1]. Oxazole-2-boronic acids undergo rapid protodeboronation—a decarboxylation-like C-B bond cleavage—making them un-isolable (0% recovery) and entirely unsuitable for commercial procurement or standard cross-coupling workflows [1]. Furthermore, attempting to substitute with the lighter 2-(trimethylstannyl)oxazole introduces severe volatility and acute inhalation toxicity risks associated with trimethyltin byproducts [2]. Consequently, 2-(tributylstannyl)oxazole is the mandatory choice for reliable, scalable, and safe C2-oxazole cross-coupling.

Substitution Risk

Boronic acid

Oxazol-2-ylboronic acid is reported as unstable and unprecedented; Suzuki-Miyaura coupling not accessible for this position.

Zinc reagent

Oxazol-2-ylzinc species require in situ preparation and may not match the bench stability or commercial availability of the stannane.

Trimethylstannyl

Tributylstannyl provides a balanced reactivity profile; trimethylstannyl analogs are more toxic and less manageable for routine use.

Reagent Isolability vs. Protodeboronation

The primary driver for procuring 2-(tributylstannyl)oxazole is its physical stability compared to boron-based alternatives. While Suzuki coupling is generally preferred in industry, oxazole-2-boronic acid cannot be isolated due to instantaneous protodeboronation [1]. The tributylstannane derivative, however, is a stable, isolable liquid that can be stored and directly utilized in cross-coupling reactions without degradation .

Evidence DimensionReagent Isolability and Shelf-Life
Target Compound DataIsolable, bench-stable liquid under inert atmosphere
Comparator Or BaselineOxazole-2-boronic acid (0% isolable; rapidly decomposes via protodeboronation)
Quantified DifferenceComplete stability vs immediate degradation
ConditionsStandard isolation and ambient storage conditions

Procuring the stannane is the only viable off-the-shelf strategy for C2-oxazole coupling, as the corresponding boronic acid cannot be isolated or shipped.

Natural Product Coupling Yield
Reported
60% isolated yield (Stille, vinyl iodide) vs. 0% with vinyl bromide; Ajudazol A fragment synthesis.
Supports complex fragment coupling feasibility where halide reactivity fails.
Reported yield under specific Pd-catalysis conditions; generalisability may vary.

Process Safety and Volatility Reduction

When selecting a stannane for Stille coupling, the alkyl group dictates the safety profile. 2-(Trimethylstannyl)oxazole generates trimethyltin halides as byproducts, which possess high vapor pressures and extreme acute neurotoxicity. In contrast, 2-(tributylstannyl)oxazole generates tributyltin byproducts, which have significantly higher boiling points and lower vapor pressures, drastically reducing the inhalation hazard during reaction workup and purification [1].

Evidence DimensionAlkyltin Byproduct Volatility
Target Compound DataTributyltin byproducts (High boiling point, low vapor pressure)
Comparator Or BaselineTrimethyltin byproducts (Highly volatile, extreme inhalation toxicity)
Quantified DifferenceOrders of magnitude lower vapor pressure for tributyl derivatives
ConditionsPost-reaction workup and purification

Selecting the tributyl variant mitigates severe inhalation hazards associated with trimethyltin reagents, making it the standard for safe laboratory and industrial use.

Synthesis Yield Comparison
Data to verify
95% yield (US06586441B2 protocol) vs. 77% (WO2020/2587 procedure); 14.5 mmol scale from oxazole.
Higher-yielding one-pot preparation reported; may support in-house reagent supply.
Patent-derived data; independent verification and purity validation recommended.

Operational Simplicity vs. In Situ Metallation

The alternative to using a pre-formed stannane is the in situ generation of a 2-lithio or 2-zincated oxazole. This requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and immediate transmetallation to avoid ring-opening of the metallated oxazole [1]. 2-(Tributylstannyl)oxazole bypasses these requirements entirely, allowing for direct, one-step addition to palladium-catalyzed coupling mixtures under standard heating conditions[2].

Evidence DimensionReaction Steps and Moisture Sensitivity
Target Compound Data1-step direct coupling, tolerant of mild conditions
Comparator Or BaselineIn situ zincation/lithiation (Requires cryogenic -78°C conditions, strictly anhydrous setup, multi-step transmetallation)
Quantified DifferenceEliminates cryogenic generation steps and strict moisture exclusion requirements
ConditionsPreparation of 2-aryl/heteroaryl oxazoles

Direct procurement of the stannane significantly reduces process complexity and equipment overhead compared to generating the nucleophile in situ.

Boronic Acid Instability
Class-level
Oxazol-2-ylboronic acid is unprecedented (unstable); stannane is a bench-stable, commercially available liquid.
Establishes stannane as the only direct C2 coupling partner for many synthetic routes.
Class-level inference from comprehensive heterocyclic review; route-specific validation needed.

Pharmaceutical Intermediate Synthesis via Stille Coupling

Where this compound is the right choice: Installing the 2-oxazole pharmacophore onto complex drug scaffolds via Stille coupling, particularly when the electrophile contains sensitive functional groups that preclude the use of highly basic or cryogenic in situ metallation[1].

Late-Stage Functionalization of Natural Products

Where this compound is the right choice: Late-stage functionalization of complex natural products requiring a mild, neutral C-C bond formation step to introduce an oxazole ring without degrading existing stereocenters or fragile moieties that would not survive zincation or lithiation [2].

Multidentate Ligand Synthesis for Catalysis

Where this compound is the right choice: Synthesis of bidentate or multidentate oxazole-containing ligands (e.g., bis-oxazoles) for transition metal catalysis, where reliable, stable, pre-formed reagents are required to assemble the ligand backbone efficiently [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
C2-selective Stille coupling for oxazole-containing compound libraries
Coupling efficiency with diverse aryl/heteroaryl halides
Natural product total synthesis
Reported successful application in complex fragment coupling
Reaction robustness with sterically demanding electrophiles
In-house reagent preparation
High-yielding one-pot protocol available from oxazole
Purity and reproducibility under local laboratory conditions

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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